2-(4-aminophenyl)-N-[3-(4-morpholinyl)propyl]-6-(2-thienyl)-4-pyrimidinamine
Description
2-(4-aminophenyl)-N-[3-(4-morpholinyl)propyl]-6-(2-thienyl)-4-pyrimidinamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine core substituted with aminophenyl, morpholinylpropyl, and thienyl groups, which contribute to its diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H25N5OS |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-(4-aminophenyl)-N-(3-morpholin-4-ylpropyl)-6-thiophen-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C21H25N5OS/c22-17-6-4-16(5-7-17)21-24-18(19-3-1-14-28-19)15-20(25-21)23-8-2-9-26-10-12-27-13-11-26/h1,3-7,14-15H,2,8-13,22H2,(H,23,24,25) |
InChI Key |
ZQMLFIAYPDEONI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC2=NC(=NC(=C2)C3=CC=CS3)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)-N-[3-(4-morpholinyl)propyl]-6-(2-thienyl)-4-pyrimidinamine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the aminophenyl, morpholinylpropyl, and thienyl substituents through various coupling reactions. Key steps may include:
Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Substitution Reactions: Introduction of the aminophenyl group can be done via nucleophilic aromatic substitution, while the morpholinylpropyl group can be added through alkylation reactions.
Thienyl Group Addition: The thienyl group can be introduced using cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-aminophenyl)-N-[3-(4-morpholinyl)propyl]-6-(2-thienyl)-4-pyrimidinamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-aminophenyl)-N-[3-(4-morpholinyl)propyl]-6-(2-thienyl)-4-pyrimidinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-aminophenyl)-N-[3-(4-morpholinyl)propyl]-6-(2-thienyl)-4-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-4-(4-morpholinyl)quinoline hydrobromide
- 4-(4-aminophenyl)-3-morpholinone-d4
Uniqueness
Compared to similar compounds, 2-(4-aminophenyl)-N-[3-(4-morpholinyl)propyl]-6-(2-thienyl)-4-pyrimidinamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
